molecular formula C11H14N2O5 B12296423 5-Amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid

5-Amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid

Cat. No.: B12296423
M. Wt: 254.24 g/mol
InChI Key: SGMDQKBASJSDDV-UHFFFAOYSA-N
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Description

5-Amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid is an organic compound that features both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid typically involves the reaction of 3,4-dihydroxyaniline with a suitable precursor that contains the 5-oxopentanoic acid moiety. The reaction conditions often include the use of a catalyst and a controlled environment to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

5-Amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and its interactions with enzymes and other biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. These interactions can lead to various biological effects, such as antioxidant activity and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acids and derivatives with similar functional groups, such as:

Uniqueness

What sets 5-Amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid apart from these similar compounds is its unique combination of functional groups and its specific structural arrangement. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

5-amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid

InChI

InChI=1S/C11H14N2O5/c12-10(16)4-2-7(11(17)18)13-6-1-3-8(14)9(15)5-6/h1,3,5,7,13-15H,2,4H2,(H2,12,16)(H,17,18)

InChI Key

SGMDQKBASJSDDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(CCC(=O)N)C(=O)O)O)O

Origin of Product

United States

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